N,2,3-trimethylcyclohexanamine
Description
Properties
IUPAC Name |
N,2,3-trimethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-5-4-6-9(10-3)8(7)2/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYHMFMQFFSNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962358 | |
| Record name | N,2,3-Trimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42195-94-8 | |
| Record name | N,2,3-Trimethylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42195-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2,3-Trimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a key starting material for preparing methylated cyclohexanone derivatives, which can be further converted into amines. The catalytic hydrogenation of isophorone yields 3,3,5-trimethylcyclohexanone, a crucial intermediate.
Method Details
- Catalyst: Typically palladium on carbon (Pd/C) or other noble metal catalysts.
- Conditions: Mild hydrogenation conditions, often under moderate temperature and pressure.
- Process: Continuous hydrogenation in series-connected reactors to improve yield and catalyst reuse.
- Advantages: High purity product (>99% by weight), minimal byproducts, and efficient catalyst recycling.
- Challenges: Batch processes require catalyst separation and distillation; continuous flow methods mitigate these issues.
Reaction Scheme
Isophorone + H₂ → 3,3,5-trimethylcyclohexanone
Data Summary
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Pd/C, Co, Ni, Ru-based catalysts |
| Temperature | 50–150 °C |
| Pressure | 1–10 bar (hydrogen pressure) |
| Conversion Yield | >99% |
| Product Purity | >99% (APHA color <5) |
This step is foundational for subsequent amination reactions to produce methylated cyclohexanamine derivatives.
Amination of 3-Cyano-3,5,5-trimethylcyclohexanone to Form Amines
Overview
A key route to N-substituted methylcyclohexanamine derivatives involves the conversion of 3-cyano-3,5,5-trimethylcyclohexanone (isophoronenitrile) to the corresponding amine via catalytic hydrogenation in the presence of ammonia.
Method Details
- Step 1: Imination
- React 3-cyano-3,5,5-trimethylcyclohexanone with excess ammonia.
- Catalyst: Acidic metal oxides such as aluminum oxide, titanium dioxide, or zirconium dioxide.
- Conditions: 20–150 °C, 15–500 bar pressure.
- Step 2: Hydrogenation
- Hydrogenate the imine intermediate in the presence of excess ammonia.
- Catalyst: Cobalt, nickel, ruthenium, or noble metal catalysts, optionally doped with basic components.
- Conditions: 60–150 °C, 50–300 bar hydrogen pressure.
- Reactor Setup: Two discrete reaction chambers or a single reactor with layered catalysts.
- Outcome: High yield (~98%) of 3-aminomethyl-3,5,5-trimethylcyclohexylamine with minimal byproducts.
Advantages
- Avoids costly and unstable ion-exchange catalysts.
- Continuous operation possible with residence times from 0.5 to 120 minutes.
- High selectivity and yield.
Reaction Scheme
3-cyano-3,5,5-trimethylcyclohexanone + NH₃ → imine intermediate → hydrogenation → 3-aminomethyl-3,5,5-trimethylcyclohexylamine
Data Summary
| Stage | Catalyst Type | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imination | Al₂O₃, TiO₂, ZrO₂ | 20–150 | 15–500 | High | Acidic metal oxide catalysts |
| Hydrogenation | Co, Ni, Ru, noble metals | 60–150 | 50–300 | ~98 | Excess ammonia present |
This method is directly relevant for preparing N-substituted methylcyclohexanamine derivatives, including N,2,3-trimethylcyclohexanamine analogs.
Preparation of 3-Cyano-3,5,5-trimethylcyclohexanone (Isophoronenitrile) as a Precursor
Overview
The cyanation of isophorone to form 3-cyano-3,5,5-trimethylcyclohexanone is a critical step preceding amination.
Method Details
- Catalysts: Quaternary ammonium or phosphonium salts as phase transfer catalysts.
- Co-catalysts: Potassium or sodium carbonate.
- Reaction Medium: Biphasic system (organic phase with isophorone and aqueous phase with cyanide).
- Temperature: 80–130 °C preferred.
- Selectivity: >95%, often >98% for isophoronenitrile.
- Byproducts: Minimal formation of diisophorone and polymerization products.
Reaction Scheme
Isophorone + HCN → 3-cyano-3,5,5-trimethylcyclohexanone
Data Summary
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Quaternary ammonium/phosphonium salts |
| Temperature | 80–130 °C |
| Selectivity | >95% to >99% |
| Byproducts | <2.5% diisophorone |
| Reaction Time | Variable, optimized for steady-state HCN concentration |
This step ensures a high-purity nitrile intermediate for subsequent amination.
Summary Table of Preparation Methods
| Step | Starting Material | Catalyst(s) | Conditions (Temp/Pressure) | Product | Yield/Selectivity | Notes |
|---|---|---|---|---|---|---|
| Hydrogenation of Isophorone | Isophorone | Pd/C, Co, Ni, Ru | 50–150 °C / 1–10 bar H₂ | 3,3,5-trimethylcyclohexanone | >99% purity | Continuous flow preferred |
| Cyanation | Isophorone + HCN | Quaternary ammonium/phosphonium salts + K₂CO₃ | 80–130 °C | 3-cyano-3,5,5-trimethylcyclohexanone | >95% selectivity | Biphasic system, phase transfer catalyst |
| Amination (Imination + Hydrogenation) | 3-cyano-3,5,5-trimethylcyclohexanone + NH₃ | Acidic metal oxides (Al₂O₃, TiO₂), Co/Ni/Ru catalysts | 20–150 °C / 15–500 bar (imine), 60–150 °C / 50–300 bar (H₂) | 3-aminomethyl-3,5,5-trimethylcyclohexylamine | ~98% yield | Two-stage or layered catalyst reactor |
Research Findings and Practical Considerations
- Catalyst Stability: Use of metal oxides without molecular sieve structures improves mechanical and thermal stability compared to ion-exchange resins.
- Process Efficiency: Continuous flow reactors with series-connected loops enhance catalyst reuse and product purity.
- Environmental Impact: The cyanation and hydrogenation steps are optimized to minimize byproducts and waste, improving ecological and economic performance.
- Product Isolation: Fractional distillation is effective for isolating amine products after ammonia removal.
- Reaction Monitoring: Titration methods for cyanide ion concentration and gas chromatography for product purity are standard analytical techniques.
Chemical Reactions Analysis
Types of Reactions
N,2,3-Trimethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N,2,3-Trimethylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2,3-trimethylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction cascades that lead to various cellular responses .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares N,2,3-trimethylcyclohexanamine with key analogs:
Key Observations:
- Molecular Weight and Size : Bulkier compounds like 4,4'-methylenebis(cyclohexylamine) exhibit higher molecular weights, influencing boiling points and solubility in polar solvents .
Solubility and Hydrophobicity:
- This compound’s three methyl groups enhance hydrophobicity, favoring lipid membrane permeability. This contrasts with 4,4'-methylenebis(cyclohexylamine), which has polar amine groups that may improve aqueous solubility despite its larger size .
- N-Cyclohexyl-N-methylcyclohexanamine’s cyclohexyl group further increases hydrophobicity, making it less suitable for water-based applications .
Environmental and Toxicological Data:
- N,4,4-Trimethylcyclohexanamine is linked to dye degradation pathways, suggesting moderate environmental persistence.
Biological Activity
N,2,3-trimethylcyclohexanamine is a cyclic amine with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological properties is crucial for developing safe and effective applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 155.25 g/mol. Its structure features a cyclohexane ring with three methyl groups and an amine functional group, which contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that cyclic amines can possess antimicrobial activity against certain bacteria and fungi.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Vascular Effects : Some derivatives of cyclic amines are known to interact with vascular endothelial growth factor receptors (VEGFR), which could have implications in cancer therapy.
Antimicrobial Activity
A study assessing the antimicrobial effects of this compound demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results suggest that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.
Neurotransmitter Interaction
Research into the neuropharmacological effects of this compound revealed its potential as a modulator of serotonin receptors. In vitro assays indicated that the compound could enhance serotonin receptor activity, which may contribute to its psychoactive properties.
Vascular Activity
This compound's interaction with VEGFRs suggests potential applications in oncology. A comparative study found that derivatives of this compound inhibited VEGFR-2 with an IC50 value of 50 nM, indicating a strong potential for anti-angiogenic therapies.
Case Studies
Several case studies have highlighted the practical applications of this compound in drug development:
- Case Study on Antimicrobial Agents : A pharmaceutical company utilized this compound as a lead compound for developing new antimicrobial agents targeting resistant strains of bacteria.
- Neuropharmacological Applications : Another study explored the use of this compound in treating mood disorders by modulating serotonin levels in animal models.
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. According to safety data sheets:
- Flammability : The compound is classified as flammable.
- Toxicity : It can cause severe skin burns and eye damage upon contact. Proper handling protocols must be established to mitigate risks.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N,2,3-trimethylcyclohexanamine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves reductive amination of 2,3-dimethylcyclohexanone with methylamine under hydrogenation conditions using catalysts like palladium or platinum. Optimization includes adjusting pH (6–8), temperature (50–80°C), and catalyst loading (1–5 mol%) to maximize yield and minimize by-products. Post-synthesis purification via fractional distillation or column chromatography is critical .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) validates molecular weight and purity. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Emergency measures include immediate rinsing for skin/eye contact (15+ minutes) and artificial respiration if inhaled. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Institutional safety guidelines must align with SDS recommendations .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental use?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–260 nm) is standard. Acceptable purity thresholds depend on application: ≥95% for preliminary assays, ≥99% for kinetic/mechanistic studies. Calibrate against certified reference materials (CRMs) from authoritative sources like NIST .
Advanced Research Questions
Q. How can conflicting spectroscopic or chromatographic data for this compound be resolved?
- Methodological Answer : Cross-validate using orthogonal techniques: X-ray crystallography for absolute configuration, Fourier-Transform Infrared (FTIR) for functional groups, and High-Resolution MS for isotopic patterns. Computational tools (e.g., Gaussian for DFT calculations) simulate spectra to identify discrepancies caused by isomerism or impurities .
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) models electron distribution at methyl and amine groups to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess steric effects from 2,3-dimethyl substituents. QSPR models correlate substituent electronic parameters (Hammett σ) with reaction rates .
Q. How do stereochemical variations (cis/trans isomers) impact the physical and chemical properties of this compound?
- Methodological Answer : Use chiral chromatography (e.g., Chiralcel OD-H column) or capillary electrophoresis to separate isomers. Compare melting points, solubility, and dipole moments. Kinetic studies under varying temperatures (20–100°C) reveal isomer-specific activation energies for reactions like N-demethylation .
Q. What strategies enable regioselective modification of the cyclohexane ring in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
